

Magnetic properties of Al-Ni intermetallic compounds

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Compound of Interest

Compound Name: Aluminium-nickel

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Introduction to Magnetism in Al-Ni Intermetallics

Intermetallic compounds, such as those in the Al-Ni system, are ordered alloys formed between two or more metallic elements. Their distinct crystal structures and electronic configurations give rise to a range of physical properties, including unique magnetic behaviors. The magnetism in these materials originates from the spin and orbital angular momenta of electrons.^[1] While pure aluminum is paramagnetic (weakly attracted to magnetic fields) and pure nickel is ferromagnetic (strongly attracted to magnetic fields), the magnetic properties of their intermetallic compounds are not a simple average of the constituents.^[2] Instead, the properties are dictated by the specific stoichiometry, crystal structure, and the resulting electronic band structure of each compound.^[3] The magnetic behavior of Al-Ni alloys is highly dependent on composition, heat treatment, and mechanical processing.^[3]

Magnetic Properties of Key Al-Ni Intermetallic Phases

The magnetic properties of Al-Ni compounds vary significantly across the phase diagram. Generally, the magnetic moment increases with higher nickel concentration.^[4]

- Al-rich Phases (Al₃Ni, Al₃Ni₂): The aluminum-rich compounds in the system are generally non-magnetic.^{[5][6][7][8]} The high concentration of aluminum atoms leads to a dilution of the nickel magnetic moments and an electronic structure that does not favor spontaneous magnetic ordering.

- Equiatomic Phase (AlNi): The B2-structured AlNi compound is also confirmed to be non-magnetic.^[9] First-principles calculations of its electronic structure show no net magnetic moment.^{[4][9]}
- Ni-rich Phase (AlNi₃): In contrast to the other phases, the nickel-rich AlNi₃ (also commonly denoted as Ni₃Al) exhibits ferromagnetism.^{[4][10][11]} The high concentration of nickel atoms allows for the necessary electronic interactions to establish a long-range ferromagnetic order.^[4]

Quantitative Magnetic Data Summary

The following table summarizes the calculated magnetic properties for the primary Al-Ni intermetallic phases based on data from computational materials science databases.

Intermetallic Phase	Crystal System	Space Group	Magnetic Ordering	Total Magnetization (μB/f.u.)	Reference
Al ₃ Ni	Orthorhombic	Pnma	Non-magnetic	0.00	[7][8]
Al ₃ Ni ₂	Trigonal	P-3m1	Non-magnetic	0.00	[5][6]
AlNi	Cubic	Pm-3m	Non-magnetic	0.00	[9]
AlNi ₃	Cubic	Pm-3m	Ferromagnetic	0.73 - 0.92	[10][11]

Note: μB/f.u. stands for Bohr magnetons per formula unit.

Methodologies for Characterization

The magnetic properties of Al-Ni intermetallics are determined through a combination of precise experimental measurements and advanced computational modeling.

Experimental Protocols

3.1.1 Sample Preparation Samples of Al-Ni intermetallic compounds for magnetic characterization are typically synthesized using methods such as arc melting, casting, or powder metallurgy to achieve the desired stoichiometry and phase purity.[\[12\]](#) Subsequent heat treatment is often necessary to ensure crystallographic ordering and microstructural homogeneity.[\[3\]](#)

3.1.2 Vibrating Sample Magnetometry (VSM) VSM is a widely used technique to measure the magnetic properties of materials as a function of an applied magnetic field and temperature.[\[13\]](#)

- Principle: The sample is mounted on a rod and vibrated (typically sinusoidally) within a uniform magnetic field.[\[13\]](#) According to Faraday's Law of Induction, the changing magnetic flux from the vibrating sample's magnetic moment induces a voltage in a set of stationary pickup coils.[\[13\]](#) This induced voltage is directly proportional to the magnetic moment of the sample.
- Procedure:
 - A small, precisely weighed sample is fixed to the sample holder.
 - The sample is placed within the magnet poles of the VSM.
 - The sample is set into vibration at a constant frequency and amplitude.
 - An external magnetic field is applied and swept over a desired range (e.g., -2 T to +2 T).
 - The induced voltage in the pickup coils is measured at each field step.
 - The data is processed to generate a hysteresis loop (Magnetization vs. Applied Field), from which key parameters like saturation magnetization, remanence, and coercivity are determined.[\[14\]](#)

3.1.3 Superconducting Quantum Interference Device (SQUID) Magnetometry SQUID magnetometry is an extremely sensitive method for measuring very small magnetic moments, making it ideal for characterizing weakly magnetic materials.[\[15\]](#)[\[16\]](#)

- Principle: The core of the instrument is the SQUID, which consists of a superconducting ring containing one or two Josephson junctions.[15] A change in magnetic flux passing through the superconducting loop induces a change in the current, which can be measured with exceptionally high precision.[16]
- Procedure:
 - The sample is placed in a sample holder and moved through a set of superconducting detection coils.
 - This motion causes a change in magnetic flux, which is detected by the SQUID.
 - The SQUID system measures the change in current, which is proportional to the sample's magnetic moment.
 - Measurements can be performed over a wide range of temperatures (from below 2 K to 1000 K) and magnetic fields (up to 7 T).[17] This allows for the determination of magnetic susceptibility versus temperature, which helps identify magnetic transition temperatures (e.g., the Curie temperature).[15][16]

Computational Protocols

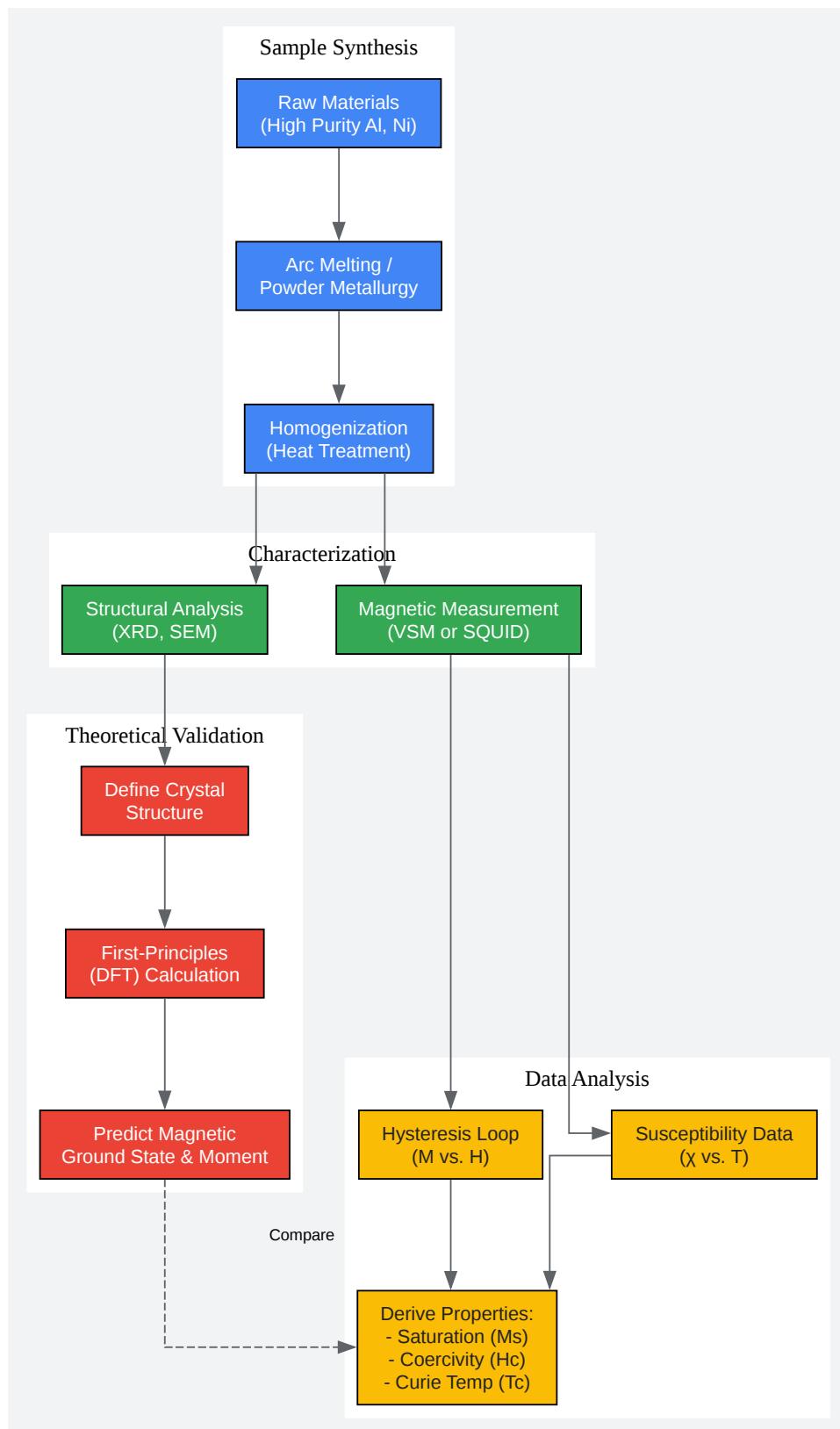
3.2.1 First-Principles Calculations (Density Functional Theory - DFT) First-principles calculations, based on DFT, are a powerful theoretical tool for predicting the magnetic properties of materials from their fundamental electronic structure without empirical parameters.[18]

- Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[18] The total energy of the system is expressed as a functional of the electron density. By solving the Kohn-Sham equations, one can obtain the ground-state energy, electron density, and from these, derive properties like the magnetic moment and magnetic ordering.[18]
- Procedure:
 - The crystal structure (lattice parameters and atomic positions) of the Al-Ni compound is defined as the input.

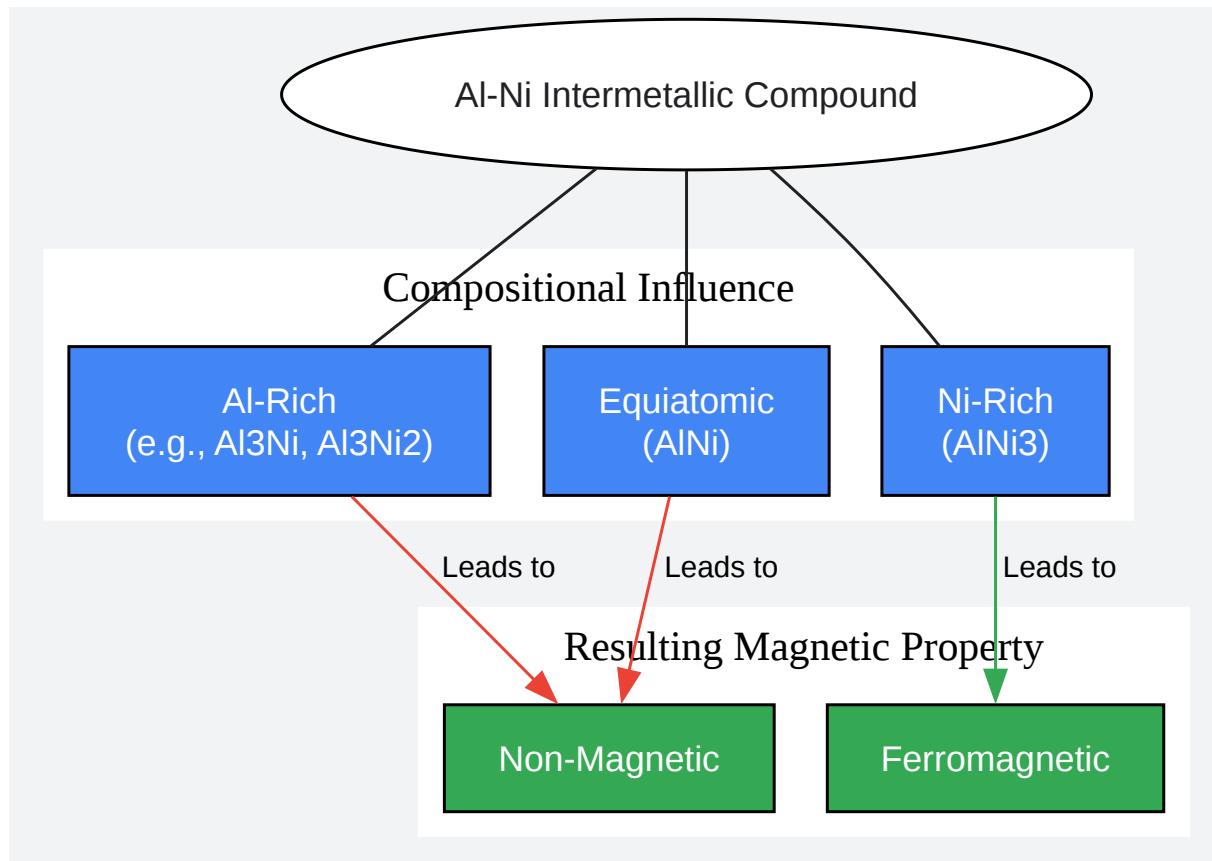
- The electronic structure is calculated self-consistently.
- Spin-polarized calculations are performed, allowing the energies of different magnetic configurations (e.g., ferromagnetic, antiferromagnetic, non-magnetic) to be compared.
- The configuration with the lowest total energy is predicted to be the ground state.
- The total magnetic moment per formula unit and the local magnetic moments on individual atoms are calculated from the resulting spin-polarized electron density.[18]

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visualizations of the processes and correlations involved in studying Al-Ni intermetallics.

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Caption: Experimental and theoretical workflow for characterizing Al-Ni magnetic properties.



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Caption: Logical relationship between Ni content and magnetism in Al-Ni intermetallics.

Conclusion

The magnetic properties of Al-Ni intermetallic compounds are intrinsically linked to their stoichiometry and crystal structure. While Al-rich and equiatomic phases like Al₃Ni, Al₃Ni₂, and AlNi are non-magnetic, the Ni-rich phase AlNi₃ exhibits ferromagnetism due to the increased concentration and interaction of Ni atoms. The characterization of these properties relies on a synergistic approach, combining precise experimental techniques such as VSM and SQUID magnetometry with the predictive power of first-principles computational methods. This detailed understanding is essential for the informed design and application of Al-Ni alloys in fields ranging from high-temperature structural components to specialized electronic devices.

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